molecular formula C10H4BrClF3N B2724703 5-Bromo-4-chloro-8-(trifluoromethyl)quinoline CAS No. 1065093-15-3

5-Bromo-4-chloro-8-(trifluoromethyl)quinoline

Cat. No.: B2724703
CAS No.: 1065093-15-3
M. Wt: 310.5
InChI Key: ZDFWRXNSKUIVIV-UHFFFAOYSA-N
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Description

Historical Development of Halogenated Quinolines

Halogenated quinolines emerged as critical targets in organic synthesis following the discovery of natural quinoline alkaloids like quinine in the 19th century. Early methods, such as the Conard-Limpach synthesis, relied on condensation reactions between anilines and β-ketoesters to construct the quinoline core. However, the introduction of halogens required additional steps, often involving harsh reagents like phosphorus tribromide or chlorine gas. The development of directed ortho-metalation in the 20th century enabled precise halogen placement, but these protocols depended on transition-metal catalysts, limiting their practicality.

The advent of atom-economical halogenation agents, such as trihaloisocyanuric acids, revolutionized the field. For example, 5-Bromo-4-chloro-8-(trifluoromethyl)quinoline can now be synthesized via metal-free, regioselective C–H halogenation at ambient conditions, achieving yields exceeding 80%. This shift reflects broader trends toward sustainable methodologies in heterocyclic chemistry.

Table 1: Evolution of Halogenation Methods for Quinolines

Era Method Key Reagents Limitations
Pre-1950s Classical halogenation PBr3, Cl2 gas Low regioselectivity
1980–2010 Transition-metal catalysis Pd(OAc)2, CuBr2 Catalyst cost, toxicity
Post-2015 Metal-free remote functionalization TXI (X = Cl, Br) Narrow substrate scope

Positioning within Quinoline Derivative Research

5-Bromo-4-chloro-8-(trifluoromethyl)quinoline occupies a niche in quinoline research due to its distinct substitution pattern. The trifluoromethyl group at C8 enhances lipophilicity and metabolic stability, while the C4 chlorine and C5 bromine create electron-deficient regions conducive to nucleophilic aromatic substitution. These features align with structure-activity relationship (SAR) studies that prioritize halogenated quinolines for antimicrobial and anticancer applications.

Compared to simpler derivatives like 8-hydroxyquinoline, this compound’s steric bulk and electronic profile reduce nonspecific protein binding, a common issue in drug design. Its structural complexity also serves as a testbed for novel synthetic strategies, such as late-stage functionalization, which avoids protecting group manipulations.

Significance in Heterocyclic Chemistry

The compound’s molecular formula, C10H4BrClF3N , underscores its role in exploring halogen-halogen and halogen-CF3 interactions. Key properties include:

  • Electron-withdrawing effects : The trifluoromethyl group withdraws electron density via inductive effects, polarizing the quinoline ring and activating specific positions for further substitution.
  • Steric hindrance : The C8 trifluoromethyl group directs electrophiles to the C5 position, enabling regioselective bromination even in the presence of competing substituents.
  • Biological relevance : Halogenated quinolines disrupt bacterial biofilms by interfering with quorum-sensing pathways, with bromine and chlorine enhancing membrane permeability.

Table 2: Substituent Effects on Quinoline Reactivity

Substituent Position Electronic Effect Biological Impact
Br C5 Moderate deactivation Enhances biofilm penetration
Cl C4 Strong deactivation Increases oxidative stability
CF3 C8 Electron-withdrawing Improves pharmacokinetics

Current Research Landscape and Trends

Recent advancements focus on two domains: synthetic methodology and antimicrobial applications . Metal-free C–H halogenation, as demonstrated by Watkins et al., allows gram-scale production of 5-Bromo-4-chloro-8-(trifluoromethyl)quinoline with minimal waste, aligning with green chemistry principles. Concurrently, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) biofilms positions it as a lead compound for overcoming antimicrobial resistance.

Emerging trends include:

  • Computational modeling : Density functional theory (DFT) studies predict optimal halogen placement for target engagement.
  • Hybrid derivatives : Coupling with fluoroquinolones or β-lactams to broaden antimicrobial spectra.
  • Continuous-flow synthesis : Microreactor-based systems to enhance reaction efficiency and scalability.

Properties

IUPAC Name

5-bromo-4-chloro-8-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-6-2-1-5(10(13,14)15)9-8(6)7(12)3-4-16-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFWRXNSKUIVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=NC2=C1C(F)(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-8-(trifluoromethyl)quinoline typically involves multi-step reactions starting from appropriately substituted anilines. One common method involves the cyclization of 2-trifluoromethylaniline with suitable reagents to form the quinoline ring, followed by halogenation to introduce the bromine and chlorine atoms .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while cross-coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a valuable intermediate for synthesizing more complex molecules. Its halogenated structure allows for diverse chemical reactions, making it an essential component in the development of new materials and pharmaceuticals.
  • Comparison with Similar Compounds : In comparison to other quinoline derivatives, such as 5-Bromo-8-fluoroquinoline, the unique combination of halogens in 5-Bromo-4-chloro-8-(trifluoromethyl)quinoline imparts distinct chemical reactivity and biological activity. This is particularly evident in its enhanced lipophilicity and metabolic stability due to the trifluoromethyl group.

Biology

  • Enzyme Inhibition : The compound acts as an inhibitor of bacterial enzymes, particularly topoisomerases, which are crucial for DNA replication and transcription in prokaryotes. By stabilizing the enzyme-DNA complex, it leads to DNA fragmentation and bacterial cell death.
  • Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties against both gram-positive and gram-negative bacteria. The halogen substitutions enhance its binding affinity to biological targets, making it a promising candidate for developing new antibiotics.

Medicine

  • Therapeutic Applications : Ongoing research investigates its potential therapeutic applications, including antibacterial and antimalarial activities. The structural similarities to other quinoline-based drugs suggest that it may possess similar medicinal properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 5-Bromo-4-chloro-8-(trifluoromethyl)quinoline demonstrated significant inhibitory effects against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Enzyme Inhibition Mechanism

Research focusing on the mechanism of action revealed that the compound effectively inhibits bacterial topoisomerase II by binding to the enzyme's active site. This interaction not only prevents DNA replication but also induces cell death in susceptible bacterial strains.

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

The antiplasmodial activity and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions. Evidence from antiplasmodial studies indicates that substituents at positions 2, 5, and 8 generally reduce activity compared to those at positions 6 and 7 . However, the unique combination of 4-chloro, 5-bromo, and 8-trifluoromethyl in the target compound may alter its bioactivity profile. Key analogues include:

Compound Name Substituent Positions Molecular Formula Key Properties/Findings
5-Bromo-8-(trifluoromethyl)quinoline 5-Br, 8-CF₃ C₁₀H₅BrF₃N High structural similarity (0.96) to the target; lacks 4-Cl, potentially lower polarity
4-Bromo-8-(trifluoromethyl)quinoline 4-Br, 8-CF₃ C₁₀H₅BrF₃N Moderate similarity (0.68); substituent shift to position 4 may enhance steric effects
6-Bromo-8-(trifluoromethyl)quinoline 6-Br, 8-CF₃ C₁₀H₅BrF₃N Position 6 substitution correlates with retained antiplasmodial activity in RCQ studies
6-Bromo-4-chloro-8-fluoro-2-CF₃-quinoline 4-Cl, 6-Br, 8-F, 2-CF₃ C₁₀H₃BrClF₄N Higher halogen density increases molecular weight (328.5 g/mol) and lipophilicity
4-Bromo-7-chloro-8-methyl-2-CF₃-quinoline 4-Br, 7-Cl, 8-Me, 2-CF₃ C₁₁H₆BrClF₃N Methyl group at position 8 may improve metabolic stability

Biological Activity

5-Bromo-4-chloro-8-(trifluoromethyl)quinoline is a halogenated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antibacterial and antimalarial activities, making it a subject of interest in drug development.

Chemical Structure and Properties

The molecular formula of 5-Bromo-4-chloro-8-(trifluoromethyl)quinoline is C9H4BrClF3NC_9H_4BrClF_3N. Its unique structure, characterized by the presence of multiple halogen atoms, contributes to its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The halogen atoms can enhance binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of antimalarial and antibacterial properties.

Antibacterial Activity

Research indicates that quinoline derivatives, including 5-Bromo-4-chloro-8-(trifluoromethyl)quinoline, exhibit significant antibacterial properties. A study highlighted that certain analogs showed potent activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Antimalarial Activity

The compound has also been evaluated for its antimalarial efficacy. Studies have shown that modifications to the quinoline structure can influence potency against multi-drug resistant strains of malaria . Specifically, the presence of electron-withdrawing groups such as chlorine or trifluoromethyl at specific positions on the quinoline ring has been associated with enhanced antimalarial activity .

Case Studies and Research Findings

  • Antimalarial Efficacy : In a systematic survey, it was found that derivatives with specific substitutions at the 7-position of the quinoline ring exhibited high potency against chloroquine-resistant malaria strains. The presence of halogens was crucial for maintaining this potency .
  • Synthesis and Evaluation : A study focused on synthesizing various substituted quinolines and evaluating their biological activities. The synthesized compounds were tested against Plasmodium falciparum, showing promising results for further development as antimalarial agents .
  • Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of quinoline derivatives on cancer cell lines. The results indicated that certain compounds demonstrated selective cytotoxicity towards breast cancer cells, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Bromo-4-chloro-8-(trifluoromethyl)quinoline, a comparison with other related compounds is essential:

Compound NameAntibacterial ActivityAntimalarial ActivityCytotoxicity
5-Bromo-4-chloro-8-(trifluoromethyl)quinoline ModerateHighModerate
4-Chloro-8-fluoroquinoline LowModerateLow
5-Bromo-8-fluoroquinoline HighHighHigh

This table illustrates how variations in halogen substitution can significantly influence biological activity.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-4-chloro-8-(trifluoromethyl)quinoline, and how can reaction conditions be standardized?

Methodological Answer: The synthesis of halogenated trifluoromethylquinolines often involves cyclization of substituted anilines with trifluoromethyl ketones or halogenation of pre-formed quinoline scaffolds. For example, Vilsmeier-Haack type reagents (e.g., MSCL-DMF/DMAC) can facilitate formylation or acetylation at specific positions, enabling subsequent bromination/chlorination steps . Key parameters include temperature control (80–120°C for cyclization) and stoichiometric ratios of halogenating agents (e.g., PCl₅ for chlorination or Br₂/FeBr₃ for bromination). Standardization requires monitoring via TLC or HPLC to track intermediates, with yields optimized by adjusting reaction time (typically 12–24 hrs) .

Q. What analytical methods are recommended for purity assessment and purification of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity analysis, especially for detecting halogenated byproducts. Gas chromatography (GC) with flame ionization detection (FID) may also be used if the compound is volatile under GC conditions . For purification, column chromatography using silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures (1:3 ratio) is effective. Purity >97% is achievable, as evidenced by GC/HPLC retention time alignment with reference standards .

Q. How can structural characterization be performed to confirm regiochemistry and substituent orientation?

Methodological Answer: Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded protons near electron-withdrawing groups like -CF₃).
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for analogs like 4-bromo-8-methoxyquinoline, where bromine and methoxy groups adopt specific orientations in the crystal lattice .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₀H₅BrClF₃N; expected [M+H]⁺ = 328.92) .

Advanced Research Questions

Q. How can regioselective functionalization of the quinoline core be achieved to introduce novel substituents?

Methodological Answer: Regioselectivity is controlled by directing groups and reaction conditions. For example:

  • C-3 carboxylation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids in THF/H₂O at 60°C .
  • C-2/C-8 modifications : Electrophilic substitution is favored at electron-rich positions. Trifluoroacetimidoyl chlorides enable selective trifluoromethylation at C-8 under mild acidic conditions .
  • Triazole incorporation : Click chemistry (CuAAC) with azides and alkynes can append functional groups at C-4, as seen in ethyl 4-({1-[2-(4-bromophenyl)-2-oxo-ethyl]-1H-1,2,3-triazol-4-yl}methoxy)-8-(trifluoromethyl)quinoline derivatives .

Q. How should researchers address contradictions in synthetic yields or regiochemistry reported in literature?

Methodological Answer: Discrepancies often arise from varying catalyst loads, solvent polarity, or halogenation sequences. For example:

  • Chlorination before bromination may block undesired sites, as Cl directs Br to adjacent positions due to steric and electronic effects .
  • Controlled pH : Acidic conditions (HCl/EtOH) favor C-4 chlorination, while neutral conditions may lead to side reactions. Validate protocols using control experiments with NMR tracking .

Q. What strategies resolve spectroscopic discrepancies in characterizing trifluoromethylquinoline derivatives?

Methodological Answer:

  • Dynamic NMR : Detect rotational barriers in -CF₃ groups, which may cause splitting in ¹⁹F NMR signals.
  • Variable-temperature studies : Resolve overlapping peaks caused by conformational flexibility .
  • DFT calculations : Compare experimental ¹³C NMR shifts with computed values to assign ambiguous signals (e.g., distinguishing C-2 vs. C-4 substituents) .

Q. How can the biological activity of this compound be systematically evaluated in drug discovery contexts?

Methodological Answer:

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or FRET-based assays. For antimicrobial activity, use MIC determinations against Gram-positive/negative strains .
  • SAR studies : Synthesize analogs (e.g., 4-amino-2-methyl-8-(trifluoromethyl)quinoline) to probe the impact of substituents on potency .
  • Metabolic stability : Assess hepatic microsomal half-life (e.g., human CYP450 isoforms) to guide lead optimization .

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